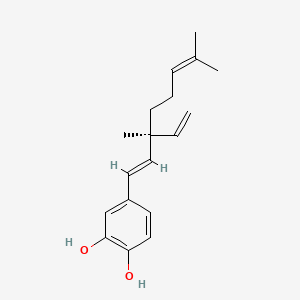

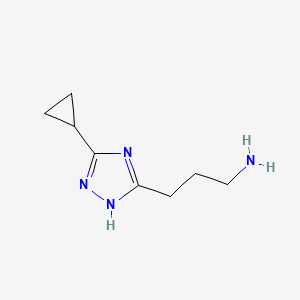

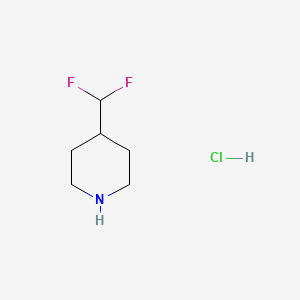

![molecular formula C26H47N3O6 B599353 N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid CAS No. 947401-26-5](/img/structure/B599353.png)

N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid, also known as N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid, is a useful research compound. Its molecular formula is C26H47N3O6 and its molecular weight is 497.677. The purity is usually 95%.

BenchChem offers high-quality N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

- Research has demonstrated the synthesis and characterization of novel compounds, including derivatives of cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules. These compounds have been investigated for their cytotoxic actions, revealing potent antitumor activity against various cancer cell lines, notably glioma cells. The study suggests that esterification enhances the cytotoxic effects, with specific derivatives exhibiting significant selectivity and efficacy against cancer cells compared to healthy cells (Savić et al., 2014).

Mechanistic Insights and Chemical Reactions

- In the domain of synthetic organic chemistry, studies have focused on the synthesis of saturated heterocycles through reactions involving 4-oxopentanoic acid and cyclic amino alcohols. This research has led to the formation of structurally complex molecules, highlighting the versatility of these chemical reactions in generating compounds with potential pharmacological applications (Kivelä et al., 2003).

- Another study explored the synthesis of 1,2,4-triazolo[4,3-a]pyrazine derivatives, incorporating specific amino acid mimetics, demonstrating significant human renin inhibitory activity. This research contributes to the understanding of structure-activity relationships in medicinal chemistry, offering insights into the design of renin inhibitors with potential antihypertensive effects (Roberts et al., 1990).

Advanced Materials and Liquid Crystalline Complexes

- The development of ionic liquid crystal dendrimers and hyperbranched polymers, achieved through the combination of specific dendrimers and hyperbranched polymers with cyanoazobenzene carboxylic acid, showcases the application of these compounds in creating materials with unique liquid crystalline properties. This research opens avenues for novel applications in materials science and optoelectronic devices (Marcos et al., 2008).

Pharmacokinetic and Toxicological Evaluations

- An in silico study evaluated the pharmacokinetic and toxicological properties of N-methylanthranilates and their analogs, originally identified in the essential oil of Choisya ternata. This research provided insights into the compounds' anti-inflammatory, antinociceptive, anxiolytic, antidepressant, and anti-allergic activities, highlighting the potential for further development and application in therapeutic contexts (Hage-Melim et al., 2019).

properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O6.C12H23N/c1-5-9-21-13(20)16-10(11(17)18)7-6-8-15-12(19)22-14(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18);11-13H,1-10H2/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBIARYBONPERL-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H47N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid | |

Q & A

Q1: What is the mechanism of action of mitoguazone?

A1: While the provided abstracts don't explicitly state the mechanism of action, one abstract mentions that mitoguazone is a "polyamine biosynthesis regulator" []. This suggests that mitoguazone might exert its anticancer effects by interfering with the production of polyamines, which are essential for cell growth and proliferation.

Q2: What are the potential applications of mitoguazone in treating diseases?

A2: Based on the provided research, mitoguazone shows potential for treating:

- Acute myelocytic leukemia and lymphomas: One abstract mentions its clinical activity in these cancers [].

- HIV-associated diseases: Research suggests mitoguazone, specifically a novel oral formulation called PA300, might be beneficial in treating HIV-associated neurocognitive disease (HAND) and atherosclerosis by regulating macrophage differentiation and potentially killing HIV-infected macrophages [].

Q3: Is there a way to synthesize mitoguazone efficiently?

A3: Yes, one of the papers details a convenient three-step synthesis of [2-14C]-methylglyoxal bis(guanylhydrazone) dihydrochloride ([14C]-mitoguazone) from potassium [1-14C]-acetate with a 16% radiochemical yield [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.